4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a nitrophenyl group, and a dimethylsulfamoyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce different functional groups onto the benzamide or pyrazolo[3,4-d]pyrimidine core .
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-Naphthyl 3-(dimethylsulfamoyl)-4-methylbenzoate: Shares the dimethylsulfamoyl moiety but differs in the core structure and functional groups.
Methyl 3-nitrooxypropyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate: Contains a nitrophenyl group but has a different core structure and additional functional groups.
Uniqueness
4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core, nitrophenyl group, and dimethylsulfamoyl moiety.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O6S/c1-27(2)37(35,36)19-8-6-17(7-9-19)22(31)24-10-11-29-21-20(13-26-29)23(32)28(15-25-21)14-16-4-3-5-18(12-16)30(33)34/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLDTBKSVFXTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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